5-(3,4-dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione
Description
This compound is a thiazolidine-2,4-dione derivative featuring a 3,4-dimethoxybenzylidene moiety at the 5-position and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole group at the 3-position. The thiazolidine-2,4-dione core is a well-established pharmacophore in medicinal chemistry, notably in antidiabetic agents like pioglitazone .
Synthesis of this compound likely involves a Knoevenagel condensation between a thiazolidine-2,4-dione precursor and a 3,4-dimethoxybenzaldehyde derivative, followed by functionalization with the pyrazole moiety. Similar methods are reported for structurally related thiazolidinones, where refluxing in ethanol with catalytic acid/base facilitates condensation .
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14-20(22(28)26(24(14)2)16-8-6-5-7-9-16)25-21(27)19(32-23(25)29)13-15-10-11-17(30-3)18(12-15)31-4/h5-13H,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHRVCFDOKDNDL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on various studies.
Synthesis and Characterization
This compound is synthesized through a condensation reaction involving thiazolidinedione and pyrazole derivatives. The reaction typically utilizes suitable solvents and reagents under controlled conditions to yield the desired product. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidinedione derivatives, including the compound . Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), U251 (glioblastoma), and A431 (skin cancer).
- IC50 Values : The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin in certain cell lines, indicating potent antiproliferative activity .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which may contribute to its anticancer effects by reducing oxidative stress in cells.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinedione possess anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential role in managing inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : It can affect various signaling pathways involved in cell growth and survival, including PI3K/Akt and MAPK pathways.
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it helps maintain redox balance within cells.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of the compound on MDA-MB-231 cells. Results showed a significant reduction in cell viability after treatment with varying concentrations of the compound over 24 hours. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazolidinedione derivatives. The study reported that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential use in inflammatory conditions .
Scientific Research Applications
The compound 5-(3,4-dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule with diverse applications in scientific research. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Antioxidant Activity
Research has indicated that compounds similar to this one exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinediones possess potent antioxidant activity, which was attributed to their ability to scavenge reactive oxygen species (ROS) effectively .
Anticancer Properties
Compounds containing thiazolidine and pyrazole structures have shown promise in anticancer research. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Data Table: Anticancer Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 10 | Cell cycle arrest |
| Target Compound | 12 | ROS generation |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar thiazolidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study
In vivo studies showed that certain thiazolidinediones significantly reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Antimicrobial Activity
Research indicates that compounds with similar structures may exhibit antimicrobial properties against various pathogens. The thiazolidine ring can interact with microbial cell membranes, leading to increased permeability and cell death.
Experimental Results
In vitro tests revealed that the compound exhibits bacteriostatic activity against Gram-positive bacteria, with effective minimum inhibitory concentrations (MIC) reported .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidine-2,4-dione Derivatives
Key Observations :
- Substituent Effects: The dimethoxy group in the target compound may improve solubility compared to non-polar aryl groups in , while the pyrazole moiety offers distinct hydrogen-bonding capabilities versus oxadiazole in .
Physicochemical Properties
Table 3: Physical Properties of Analogues
Q & A
Q. Critical parameters :
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent system | DMF-acetic acid (1:2 v/v) | Enhances solubility of intermediates |
| Reaction temperature | 80–100°C (reflux) | Accelerates cyclization kinetics |
| Catalyst | Sodium acetate (0.02 mol) | Stabilizes enolate intermediates |
| Purification method | Recrystallization (DMF/ethanol) | Removes unreacted aldehydes |
Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Answer:
A combination of NMR , LC-MS , and IR spectroscopy is essential:
- ¹H/¹³C NMR : Identify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 480–500 range) and fragmentation patterns .
- IR : Detect carbonyl stretches (C=O at 1700–1750 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
Q. Key spectral markers :
| Functional Group | Spectral Signature | Reference |
|---|---|---|
| Thiazolidine-2,4-dione | ¹³C: δ 165–170 ppm (C=O) | |
| Dimethoxybenzylidene | ¹H: δ 3.8–4.0 ppm (OCH₃) | |
| Pyrazole ring | ¹³C: δ 145–150 ppm (C=N) |
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Discrepancies often arise due to pharmacokinetic variability or metabolic instability . Methodological strategies include:
- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify unstable metabolites .
- Structural analogs : Synthesize derivatives with improved bioavailability (e.g., replacing methoxy groups with fluorine) .
- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) .
Case study : A 2021 study resolved poor in vivo antimicrobial activity by substituting the 3,4-dimethoxy group with a 4-hydroxy analog, enhancing solubility and tissue penetration .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Screen against targets like COX-2 or PPAR-γ using AutoDock Vina. Validate with hydrogen-bonding analysis (e.g., interaction with Ser530 in COX-2 active site) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using Hammett constants .
Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced: How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?
Answer:
- Solvent screening : Test polar (ethanol) vs. non-polar (toluene) solvents to isolate stable polymorphs .
- SHELX refinement : Use SHELXL for high-resolution data (R-factor < 5%) and graph-set analysis to map hydrogen-bonding networks .
- Temperature-controlled crystallization : Slow cooling (0.1°C/min) reduces lattice defects .
Example : A 2020 study resolved twinning issues by recrystallizing the compound in DMF-acetic acid (1:1) at 4°C, yielding a monoclinic P2₁/c lattice .
Basic: What are the primary biological targets or pathways associated with this compound?
Answer:
- Antioxidant activity : Scavenges ROS via the thiazolidine-2,4-dione core (IC₅₀: 10–20 μM in DPPH assays) .
- Antimicrobial targets : Inhibits bacterial enoyl-ACP reductase (FabI) with MIC values of 8–32 μg/mL .
- Anti-inflammatory action : Suppresses COX-2 expression (IC₅₀: 5 μM in RAW264.7 cells) .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
- Benzylidene modifications : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
- Pyrazole substitution : 1,5-Dimethyl groups improve metabolic stability compared to phenyl analogs .
- Thiazolidinone optimization : Replacing sulfur with oxygen increases anti-inflammatory potency but alters pharmacokinetics .
Q. SAR Table :
| Modification Site | Activity Trend | Reference |
|---|---|---|
| 3,4-Dimethoxybenzylidene | ↑ Antioxidant, ↓ solubility | |
| 1,5-Dimethylpyrazole | ↑ Metabolic stability | |
| Thiazolidinone C2=O | ↑ COX-2 inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
